molecular formula C21H22N4O B2466753 7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251672-42-0

7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2466753
CAS No.: 1251672-42-0
M. Wt: 346.434
InChI Key: XJVPUWULUWXOTI-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Properties

IUPAC Name

[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-5-8-16(9-6-14)24-19-17-10-7-15(2)23-20(17)22-13-18(19)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVPUWULUWXOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is C21H22N4O, with a molecular weight of 346.4 g/mol. The compound features a naphthyridine core, which is a bicyclic structure composed of fused pyridine rings. This structural configuration is significant for its biological activities.

Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Naphthyridines have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is critical in cancer treatment as it helps restore homeostasis by eliminating defective cells .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases (G0/G1 and G2), which is crucial in preventing the proliferation of cancer cells .
  • Inhibition of Tumor Growth : Studies have shown that certain naphthyridine derivatives can inhibit tumor growth in vivo by downregulating specific oncogenes and promoting differentiation of neoplastic cells .

Biological Activity

The biological activities associated with 7-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine are summarized in the following table:

Activity Description References
AnticancerInduces apoptosis and differentiation in cancer cells; inhibits tumor growth
Anti-inflammatoryPotentially reduces inflammatory markers such as TNF-α and IL-6
NeuroprotectiveProtects neuronal cells from damage by inhibiting oxidative stress and inflammatory responses

Case Studies

  • Anticancer Studies : A study investigating the effects of naphthyridine derivatives on human myeloid leukemia cells demonstrated that these compounds could induce significant apoptosis at concentrations as low as 7 μM. The study highlighted the potential for these compounds in treating various cancers through targeted mechanisms .
  • Neuroprotective Effects : Another research project focused on the neuroprotective properties of naphthyridine derivatives showed that they could significantly inhibit nitric oxide production in LPS-stimulated human microglia cells, suggesting potential applications in neurodegenerative diseases.

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